molecular formula C4H11ClN2 B11924446 N-methylazetidin-3-amine hydrochloride

N-methylazetidin-3-amine hydrochloride

Cat. No.: B11924446
M. Wt: 122.60 g/mol
InChI Key: IUVWNLGZKLFAGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylazetidin-3-amine hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-methylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives.

Scientific Research Applications

N-methylazetidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-methylazetidin-3-amine hydrochloride is not well-documented. it is known to interact with various molecular targets and pathways, particularly in the synthesis of bioactive compounds. The compound’s reactivity is driven by the presence of the azetidine ring, which imparts significant ring strain and unique reactivity under appropriate conditions .

Comparison with Similar Compounds

Uniqueness: N-methylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex heterocyclic compounds and bioactive molecules.

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

N-methylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H

InChI Key

IUVWNLGZKLFAGU-UHFFFAOYSA-N

Canonical SMILES

CNC1CNC1.Cl

Origin of Product

United States

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